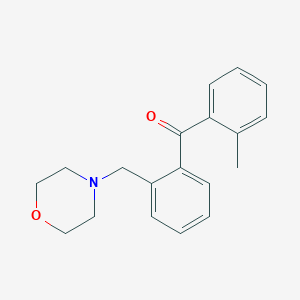

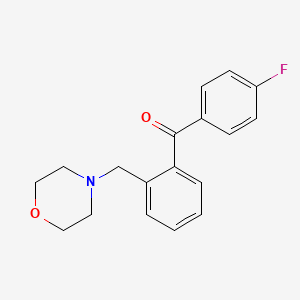

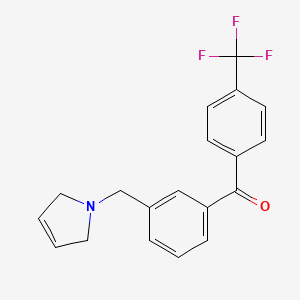

3,5-Difluoro-2'-pyrrolidinomethyl benzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

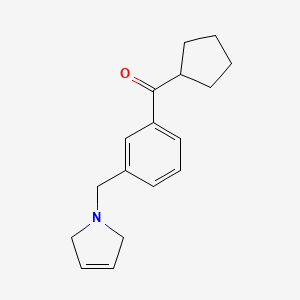

3,5-Difluoro-2'-pyrrolidinomethyl benzophenone is a useful research compound. Its molecular formula is C18H17F2NO and its molecular weight is 301.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Oxidation in Water Treatment

3,5-Difluoro-2'-pyrrolidinomethyl benzophenone (BP-3), a common sunscreen agent, has been extensively studied for its oxidative degradation during water treatment. Research indicates that aqueous ferrate(VI) is effective in oxidizing BP-3, demonstrating promising removal efficiency in water treatment technologies. This oxidation process is influenced by the pH and coexisting constituents in the water. Humic acids, Mn(2+), and NaCl decrease the removal efficiency, while Br(-) and Cu(2+) enhance it (Yang & Ying, 2013).

Photocatalytic Degradation

Studies have shown that BP-3 can be effectively degraded using photocatalytic processes. Titanium dioxide particles, for example, have been used to degrade BP-3 in aqueous solutions, considering various operating parameters like pH, catalyst concentration, and the presence of hydrogen peroxide. This approach confirms that photocatalysis with TiO2 is a potential method for removing BP-3 from water (Zúñiga-Benítez, Aristizábal-Ciro, & Peñuela, 2016).

Advanced Oxidation Technologies

Advanced oxidation technologies like photoelectro-Fenton and electrocoagulation have been investigated for the removal of BP-3 from municipal wastewater. These methods have shown high efficiency in degrading BP-3, with significant reductions in acute and chronic toxicities, suggesting their potential as effective treatment technologies (Ye et al., 2019).

Toxicity Assessment

The cytotoxicity of BP-3, especially its effects on the endocrine system, has been a significant concern. Research indicates that BP-3 exposure increases intracellular Zn2+ levels in rat thymocytes, leading to oxidative stress and cell mortality (Utsunomiya et al., 2019). Additionally, BP-3 metabolism by liver microsomes and its estrogenic and anti-androgenic activities have been studied, highlighting its endocrine-disrupting potential (Watanabe et al., 2015).

Human Exposure and Environmental Impact

BP-3's widespread use in personal care products has led to its frequent detection in environmental samples, raising concerns about its impact on human health and ecosystems. Studies have found BP-3 in water, soil, sediments, sludge, and biota, with significant levels observed in wastewater influents. This ubiquity underscores the need for efficient treatment methods and further research on its long-term ecological impact (Kim & Choi, 2014).

Molecular Interactions

The interaction of BP-3 with human serum albumin (HSA) has been explored using spectroscopic techniques and molecular modeling. This research is crucial for understanding how BP-3 and its derivatives might alter the structure and function of HSA, potentially causing adverse health effects (Zhang et al., 2013).

Propriétés

IUPAC Name |

(3,5-difluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NO/c19-15-9-14(10-16(20)11-15)18(22)17-6-2-1-5-13(17)12-21-7-3-4-8-21/h1-2,5-6,9-11H,3-4,7-8,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKVWLMOYONVKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643674 |

Source

|

| Record name | (3,5-Difluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-09-2 |

Source

|

| Record name | Methanone, (3,5-difluorophenyl)[2-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Difluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

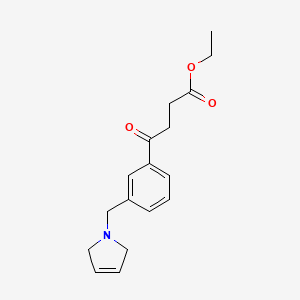

![Ethyl 5-oxo-5-[3-(3-pyrrolinomethyl)phenyl]valerate](/img/structure/B1327228.png)